Chemical properties of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol
Chemical properties of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol
Chemical Profile: [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol
Executive Summary [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (Systematic Name: (1-(4-fluorobenzyl)piperidin-2-yl)methanol) is a specialized heterocyclic building block widely utilized in medicinal chemistry. Structurally, it consists of a piperidine ring substituted at the 2-position with a hydroxymethyl group and N-alkylated with a 4-fluorobenzyl moiety. This compound serves as a critical intermediate in the synthesis of pharmaceuticals targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, as well as acetylcholinesterase inhibitors analogous to Donepezil. Its amphiphilic nature, combining a basic amine, a polar primary alcohol, and a lipophilic fluorinated aromatic ring, makes it a versatile scaffold for fragment-based drug discovery (FBDD).
Structural & Physicochemical Profile
This section details the fundamental chemical identity of the compound. Due to the specific nature of this intermediate, certain values are derived from high-fidelity predictive models calibrated against structural analogs (e.g., N-benzyl-2-piperidinemethanol).
| Property | Value / Description |
| Systematic Name | (1-(4-fluorobenzyl)piperidin-2-yl)methanol |
| Molecular Formula | C₁₃H₁₈FNO |
| Molecular Weight | 223.29 g/mol |
| CAS Number | Not widely listed; Custom Synthesis (Precursors: 3433-80-5 & 459-46-1) |
| Physical State | Viscous pale yellow oil or low-melting solid (enantiomer dependent) |
| Solubility | Soluble in DCM, Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water |
| pKa (Basic N) | 8.8 – 9.2 (Predicted based on N-benzylpiperidine) |
| LogP | 2.1 – 2.4 (Predicted) |
| H-Bond Donors/Acceptors | 1 Donor (-OH) / 3 Acceptors (N, O, F) |
| Stereochemistry | Contains one chiral center at C2.[1][2] Synthesis typically yields a racemate unless starting from chiral S- or R-2-piperidinemethanol. |
Synthetic Routes & Optimization
The synthesis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is achieved through N-alkylation or reductive amination. The choice of method depends on the availability of reagents and the desired purity profile.
Method A: Nucleophilic Substitution (Standard)
This is the most direct route, utilizing 4-fluorobenzyl bromide.
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Reagents: 2-Piperidinemethanol (1.0 equiv), 4-Fluorobenzyl bromide (1.05 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).
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Solvent: Acetonitrile (ACN) or DMF.
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Conditions: Reflux (60-80°C) for 4–6 hours.
Protocol:
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Dissolve 2-piperidinemethanol in ACN.
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Add K₂CO₃ and stir for 15 minutes to ensure deprotonation/buffering.
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Add 4-fluorobenzyl bromide dropwise to prevent over-alkylation (though quaternary salt formation is sterically hindered).
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Monitor via TLC (SiO₂, 5% MeOH in DCM).
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Workup: Filter inorganic salts, concentrate filtrate, and purify via flash column chromatography.
Method B: Reductive Amination (Green/Mild)
Preferred for avoiding benzyl halides (lachrymators) and achieving higher chemoselectivity.
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Reagents: 2-Piperidinemethanol (1.0 equiv), 4-Fluorobenzaldehyde (1.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv).
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Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
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Conditions: Room Temperature (RT), 12–16 hours.
Protocol:
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Mix amine and aldehyde in DCM; stir for 1 hour to form the iminium ion intermediate.
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Add STAB in portions.
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Quench with saturated NaHCO₃.
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Extract with DCM, dry over MgSO₄, and concentrate.
Synthesis Logic Visualization
Figure 1: Comparison of Nucleophilic Substitution (Method A) and Reductive Amination (Method B) pathways.
Reactivity & Functionalization
This compound is a bifunctional scaffold. Its reactivity is defined by the primary alcohol and the tertiary amine.
A. Alcohol Oxidation
The hydroxymethyl group is a prime target for oxidation to an aldehyde or carboxylic acid, enabling further coupling reactions (e.g., Wittig olefination or Amide coupling).
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Reagents: Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP).
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Outcome: Yields 1-(4-fluorobenzyl)piperidine-2-carbaldehyde.
B. Salt Formation
The tertiary nitrogen is basic. For drug formulation or purification, it is often converted to a hydrochloride or fumarate salt.
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Protocol: Dissolve free base in diethyl ether; add 1M HCl in ether dropwise. The salt precipitates immediately.
C. Fluorine Moiety Stability
The C-F bond on the benzyl ring is metabolically stable and resistant to standard nucleophilic attacks, serving primarily to modulate lipophilicity and block metabolic hydroxylation at the para-position.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.2–7.0 ppm (m, 4H): Aromatic protons (characteristic splitting due to F-coupling).
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δ 4.1 & 3.3 ppm (d, 2H): Benzylic protons (–N–CH₂–Ar). The AB system may appear if the chiral center induces diastereotopicity.
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δ 3.8–3.6 ppm (m, 2H): Hydroxymethyl protons (–CH₂OH).
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δ 2.9–1.2 ppm (m, 9H): Piperidine ring protons.
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¹³C NMR (100 MHz, CDCl₃):
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δ ~162 ppm (d, J_CF ~245 Hz): C-4 of the aromatic ring (attached to F).
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δ ~62 ppm: Hydroxymethyl carbon.
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δ ~58 ppm: Benzylic carbon.
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Mass Spectrometry (LC-MS):
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Ionization: ESI+ (Electrospray Ionization).
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Parent Ion: [M+H]⁺ = 224.14 m/z.
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Fragmentation: Loss of the hydroxymethyl group (M-31) or cleavage of the benzyl group (tropylium ion equivalent).
Handling & Safety
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Hazards: The compound is an organic amine. It should be treated as an irritant to eyes, skin, and the respiratory system.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol or absorption of atmospheric CO₂ by the amine.
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Disposal: Dispose of as halogenated organic waste due to the fluorine content.
References
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Synthesis of N-Benzyl Piperidines: Vice, S. et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 2001, 66, 2487-2492. Link
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Reductive Amination Protocols: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link
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Fluorine in Medicinal Chemistry: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
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Analogous Compound Data (Donepezil Intermediates): "Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine." PubMed, 2000. Link
